Debrisoquin hydroiodide
Description
Overview of Debrisoquin Hydriodide as a Research Compound
Debrisoquin is a synthetic compound belonging to the tetrahydroisoquinoline class. nih.gov Although initially developed for clinical use in managing hypertension due to its sympatholytic properties similar to guanethidine, its application in this area has been largely superseded. wikipedia.orgnih.govdrugbank.com The true value of debrisoquin in the scientific community has been its function as a specific substrate for a key drug-metabolizing enzyme. nih.govdrugbank.com This property allows researchers to investigate enzymatic activity and its genetic basis, making debrisoquin a prototypic in-vivo probe. nih.gov The compound is typically administered in research settings as a salt, such as debrisoquin sulfate (B86663) or debrisoquin hydriodide, to facilitate its use. medchemexpress.comsigmaaldrich.com
Table 1: Chemical Properties of Debrisoquin
| Property | Value |
|---|---|
| IUPAC Name | 3,4-Dihydroisoquinoline-2(1H)-carboximidamide |
| Chemical Formula | C₁₀H₁₃N₃ |
| Molar Mass | 175.23 g/mol |
| CAS Number | 1131-64-2 |
| Class | Tetrahydroisoquinoline, Guanidine (B92328) Derivative |
Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov
Significance in the Study of Drug Metabolism and Pharmacogenetics
The primary significance of debrisoquin in research is its role in phenotyping the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. wikipedia.orgnih.gov CYP2D6 is responsible for the metabolism of a vast number of clinically used drugs, and its activity varies significantly among individuals due to genetic polymorphisms. nih.govontosight.ai
Debrisoquin is extensively metabolized by CYP2D6, primarily through hydroxylation to its main metabolite, 4-hydroxydebrisoquine (B23357). nih.govnih.gov The rate of this conversion directly reflects the functional capacity of an individual's CYP2D6 enzymes. By measuring the urinary concentration of debrisoquin and 4-hydroxydebrisoquine, researchers can calculate a metabolic ratio (MR). nih.gov This MR serves as a quantitative biomarker to classify individuals into different phenotype groups:
Poor Metabolizers (PMs): These individuals have little to no CYP2D6 activity due to inheriting two non-functional alleles. nih.gov They exhibit a high debrisoquin to 4-hydroxydebrisoquine ratio. nih.gov
Intermediate Metabolizers (IMs): Possessing one functional and one non-functional allele, these individuals show reduced metabolic capacity compared to extensive metabolizers.
Extensive Metabolizers (EMs): With one or two functional copies of the CYP2D6 gene, this group metabolizes debrisoquin efficiently. nih.gov
Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, leading to a very high rate of metabolism and a very low metabolic ratio. nih.govnih.gov
This phenotyping was a foundational discovery in pharmacogenetics, demonstrating how genetic variation could lead to profound differences in drug disposition. nih.gov Research has established a strong correlation between an individual's CYP2D6 genotype and their debrisoquine (B72478) metabolic phenotype. nih.govnih.gov
Beyond the principal 4-hydroxylation pathway, research has identified other minor metabolites, including 3,4-dehydrodebrisoquine, 6-hydroxydebrisoquine, and 8-hydroxydebrisoquine. nih.gov Studies have shown that the excretion of these metabolites is also dependent on the individual's metabolizer status. For instance, extensive metabolizers excrete detectable levels of 6- and 8-hydroxydebrisoquine, while these are often absent in poor metabolizers. nih.gov The discovery of 3,4-dehydrodebrisoquine, which is formed from 4-hydroxydebrisoquine, has added another layer of complexity, suggesting that the traditional metabolic ratio may not fully capture the entire scope of debrisoquine 4-hydroxylation. nih.gov
Table 2: Research Findings on Debrisoquin Metabolite Excretion
| Metabolite | Extensive Metabolizers (EMs) (% of Dose in Urine) | Poor Metabolizers (PMs) (% of Dose in Urine) |
|---|---|---|
| 3,4-Dehydrodebrisoquine | 3.1 - 27.6% | 0 - 2.1% |
| 6-Hydroxydebrisoquine | 0 - 4.8% | Not Detected |
| 8-Hydroxydebrisoquine | 0 - 1.3% | Not Detected |
Data from a study on debrisoquine metabolites. nih.gov
The use of debrisoquin as a probe drug has been instrumental in understanding the clinical implications of CYP2D6 polymorphism, helping to predict how patients might respond to numerous other drugs metabolized by this enzyme, including certain antidepressants, beta-blockers, and opioids. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNBVFWOCFLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Scientific Significance
Discovery of Debrisoquin Metabolism Polymorphism
The investigation into the variable effects of Debrisoquin led to the discovery of a significant genetic polymorphism in its metabolism. Researchers observed that some individuals, termed "poor metabolizers," experienced exaggerated effects from standard doses of the drug, while "extensive metabolizers" responded as expected. nih.govresearchgate.net This variability was traced to differences in the hydroxylation of Debrisoquin in the body. nih.govnih.gov
This discovery was a critical step in understanding that an individual's genetic makeup could dramatically influence their response to a drug. The bimodal distribution of the urinary debrisoquine (B72478)/4-hydroxydebrisoquine (B23357) metabolic ratio in populations clearly demonstrated this genetic variability. researchgate.net
Seminal Contributions to the Field of Pharmacogenetics
The study of Debrisoquin's metabolic polymorphism was a cornerstone in the development of pharmacogenetics. It provided one of the first and most well-documented examples of a single gene influencing drug response, a concept that is now central to the field. nih.gov
The enzyme responsible for Debrisoquin metabolism was identified as cytochrome P450 2D6 (CYP2D6). nih.govnih.gov The variation in CYP2D6 activity, stemming from genetic polymorphisms, was shown to be the basis for the poor and extensive metabolizer phenotypes. nih.govnih.gov This finding established a direct link between a specific gene, its protein product, and a clinically significant variation in drug metabolism.
The "debrisoquine/sparteine polymorphism" became a model for studying the genetic basis of adverse drug reactions and therapeutic failures. nih.govnih.gov It highlighted the importance of considering an individual's genetic profile to optimize drug therapy and minimize risks.
Evolution of Debrisoquin's Role in Biochemical and Genetic Studies
While Debrisoquin is no longer widely used as an antihypertensive medication, its importance in research has grown. It is now primarily utilized as a probe drug to determine an individual's CYP2D6 phenotype. nih.govresearchgate.netnih.gov By administering a small, safe dose of Debrisoquin and measuring the ratio of the parent drug to its metabolite in urine, researchers and clinicians can assess an individual's CYP2D6 activity. nih.gov
This phenotyping is crucial for predicting how a person will metabolize a wide range of other drugs that are also substrates for CYP2D6. nih.gov Debrisoquine remains one of the best-established probe drugs for this purpose. nih.gov
Recent research has also revealed that the transport of Debrisoquin into liver cells, where it is metabolized, is mediated by the organic cation transporter OCT1. nih.gov This adds another layer of complexity to its pharmacokinetics and suggests that genetic variations in OCT1 could also influence an individual's response to the drug. nih.gov
The following interactive table summarizes the key research findings related to Debrisoquin metabolism and its genetic basis:
| Phenotype | CYP2D6 Activity | Metabolic Ratio (Debrisoquine/4-hydroxydebrisoquine) | Implications |
| Poor Metabolizer (PM) | Deficient or absent | High | Increased risk of adverse effects from drugs metabolized by CYP2D6. nih.gov |
| Extensive Metabolizer (EM) | Normal | Low | "Normal" drug response. |
| Ultrarapid Metabolizer (UM) | Increased | Very Low | Potential for therapeutic failure with standard doses of drugs metabolized by CYP2D6. nih.govnih.gov |
Biochemical and Cellular Mechanisms of Action
Sympatholytic Mechanisms
Debrisoquin acts as a sympatholytic agent, meaning it opposes the effects of the sympathetic nervous system. wikipedia.org Its primary mechanism involves interfering with the function of adrenergic neurons, which are responsible for releasing the neurotransmitter norepinephrine (B1679862). drugbank.comnih.gov
Debrisoquin hydriodide disrupts the normal release and distribution of norepinephrine from sympathetic nerve endings. drugbank.comnih.gov It is actively taken up by the norepinephrine transporters located on the presynaptic nerve terminal. drugbank.comnih.gov Once inside the neuron, it becomes concentrated within the synaptic vesicles, where norepinephrine is typically stored. drugbank.comnih.gov This leads to the displacement of norepinephrine from these vesicles, resulting in a gradual depletion of the neurotransmitter stores. drugbank.comnih.gov
The uptake of debrisoquin into adrenergic neurons is mediated by the norepinephrine transporter (NET). drugbank.comnih.govnih.gov Debrisoquin is a substrate for NET, which explains its selective accumulation in these neurons. nih.gov Following its transport into the neuron, debrisoquin is further concentrated in the transmitter vesicles, effectively competing with and displacing norepinephrine. drugbank.comnih.gov This process is crucial for its ability to deplete norepinephrine stores over time.
Once accumulated within the adrenergic nerve terminal, debrisoquin exerts a direct blocking effect on the release of noradrenaline (norepinephrine) when an action potential arrives. drugbank.comnih.govnih.gov This blockade is a key component of its sympatholytic action. Unlike some other agents that block nerve impulses at the ganglia, debrisoquin's effect is specific to the neuroeffector junction. drugbank.comnih.govinvivochem.cn Studies in cat spleens have shown that debrisoquin can produce adrenergic neuron blockade within 30 minutes. nih.gov This action is thought to be due to the displacement of readily releasable norepinephrine by debrisoquin, preventing its release upon nerve stimulation. nih.gov
Emerging Mechanistic Insights: TMPRSS2 Protease Inhibition
More recently, debrisoquin has been identified as an inhibitor of the transmembrane protease, serine 2 (TMPRSS2). medchemexpress.commedchemexpress.commedchemexpress.com This enzyme has gained significant attention for its role in the entry of certain viruses into host cells. nih.govnih.gov
Metabolic Pathways and Biotransformation
Cytochrome P450 Enzyme System Interactions
The metabolism of debrisoquine (B72478) is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the oxidation of a wide array of xenobiotics and endogenous compounds. The interactions with this enzyme system are characterized by a high degree of specificity, with particular isoforms playing a central role in the biotransformation of debrisoquine.
Primary Role of Cytochrome P450 2D6 (CYP2D6)
Debrisoquine is a classic probe substrate for determining the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. tandfonline.comnih.gov The genetic polymorphism of CYP2D6 is the most extensively studied in drug metabolism, leading to distinct phenotypes of "poor metabolizers" and "extensive metabolizers" within populations. nih.govelsevier.esnih.gov The alicyclic 4-hydroxylation of debrisoquine is a key metabolic step controlled by a single autosomal gene, with defects in this process resulting from a recessive allele. nih.gov
The number of functional CYP2D6 alleles an individual possesses is a critical determinant of the plasma concentration-time curves of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine (B23357). nih.gov Individuals with multiple copies of the CYP2D6 gene, known as "ultrarapid metabolizers," exhibit very low metabolic ratios of debrisoquine to its metabolite. nih.govnih.gov In contrast, poor metabolizers, who lack functional CYP2D6 genes, show significantly higher plasma concentrations of the parent drug. nih.gov The relationship between the CYP2D6 genotype and the hydroxylation capacity has been consistently demonstrated. nih.gov
While CYP2D6 is the principal enzyme responsible for debrisoquine metabolism, the variability in the metabolic ratio is not solely explained by CYP2D6 genotype alone. nih.gov This suggests the involvement of other factors or metabolic pathways.
Regioselective Hydroxylation by CYP2D6
CYP2D6 catalyzes the hydroxylation of debrisoquine at multiple positions on the molecule in a regioselective manner. tandfonline.comtandfonline.com This specificity in the site of oxidation is a key feature of the enzyme's interaction with the substrate.
The most prominent metabolic transformation of debrisoquine mediated by CYP2D6 is the hydroxylation at the alicyclic C4-position, leading to the formation of 4-hydroxydebrisoquine. tandfonline.comnih.gov This reaction has been historically significant as the first drug oxidation pathway to demonstrate genetic polymorphism. nih.gov The formation of 4-hydroxydebrisoquine is the primary determinant of the debrisoquine metabolic ratio used for phenotyping individuals. nih.govnih.gov
In addition to the primary C4-hydroxylation, CYP2D6 also facilitates the hydroxylation of debrisoquine at various positions on its aromatic ring. tandfonline.comtandfonline.com This results in the formation of several phenolic metabolites, including 5-hydroxydebrisoquine, 6-hydroxydebrisoquine, 7-hydroxydebrisoquine, and 8-hydroxydebrisoquine. tandfonline.comnih.gov Studies using human liver microsomes and cDNA-expressed CYP2D6 have confirmed that this enzyme is responsible for the formation of these aromatic metabolites. tandfonline.com In fact, these phenolic metabolites can constitute a significant portion, over 60%, of the total identified products in in vitro systems. tandfonline.com The extent of total aromatic hydroxylation can vary considerably among individuals and appears to be largely independent of the 4-hydroxylation phenotype. nih.gov
Further metabolism of debrisoquine can also occur through 1- and 3-hydroxylation, which are also catalyzed by CYP2D6. These hydroxylations are followed by ring opening to form aldehydes that are subsequently oxidized to carboxylic acids, namely 2-(guanidinomethyl)phenylacetic acid and 2-(guanidinoethyl)benzoic acid. nih.gov A dihydroxylated metabolite of debrisoquine has also been identified, particularly in a subject with 13 functional CYP2D6 genes, suggesting further oxidation of the primary metabolites in individuals with high enzyme activity. nih.gov A novel metabolite, 3,4-dehydrodebrisoquine, has also been identified, which is formed from 4-hydroxydebrisoquine. nih.gov
Research has established a clear order of preference for the regioselective hydroxylation of debrisoquine. The primary site of hydroxylation is the alicyclic 4-position, followed by the aromatic positions in a specific sequence.
The established hierarchy for the hydroxylation of debrisoquine is as follows: 4-hydroxy > 7-hydroxy > 6-hydroxy > 8-hydroxy > 5-hydroxy tandfonline.comnih.gov
This pattern of regioselectivity has been observed consistently in studies with both human liver microsomes and recombinant CYP2D6. tandfonline.com
| Metabolite | Position of Hydroxylation |
| 4-hydroxydebrisoquine | Alicyclic C4 |
| 7-hydroxydebrisoquine | Aromatic C7 |
| 6-hydroxydebrisoquine | Aromatic C6 |
| 8-hydroxydebrisoquine | Aromatic C8 |
| 5-hydroxydebrisoquine | Aromatic C5 |
Contribution of Other Cytochrome P450 Isoforms (e.g., CYP1A1)
While CYP2D6 is the dominant enzyme in debrisoquine metabolism, it is not the sole contributor. Studies have shown that Cytochrome P450 1A1 (CYP1A1) can also catalyze the 4-hydroxylation of debrisoquine. nih.gov The apparent Michaelis constant (Km) and maximum velocity (Vmax) for this reaction by CYP1A1 are comparable to those of CYP2D6, indicating that debrisoquine is not an entirely specific substrate for CYP2D6. nih.gov However, the specificity of CYP2D6 for other substrates like dextromethorphan (B48470) is significantly higher. nih.gov The involvement of additional enzymes, albeit to a lesser extent, is also suggested by the residual metabolite formation observed in the livers of poor metabolizers at high substrate concentrations. tandfonline.com
| Enzyme | Reaction | Kinetic Parameters |
| CYP2D6 | 4-hydroxylation | Apparent Km: 12.1 µM, Vmax: 18.2 pmol/min/pmol P450 nih.gov |
| CYP1A1 | 4-hydroxylation | Apparent Km: 23.1 µM, Vmax: 15.2 pmol/min/pmol P450 nih.gov |
Elucidation of Oxidative Metabolism Mechanisms
The mechanisms governing the oxidative metabolism of debrisoquine, particularly its hydroxylation by CYP2D6, have been the subject of extensive research. Understanding these mechanisms is key to explaining the observed metabolic patterns and the well-known genetic polymorphism associated with this compound.
Pharmacophore modeling has been employed to create a predictive model of the CYP2D6 active site. tandfonline.comresearchgate.net Debrisoquine serves as a prototypic probe substrate for this enzyme. tandfonline.com Initial models focused on explaining the primary metabolic pathway, the hydroxylation at the alicyclic C4-position. tandfonline.com However, these models faced challenges in accounting for the formation of other phenolic metabolites (5-, 6-, 7-, and 8-hydroxydebrisoquine) also produced by CYP2D6. tandfonline.comresearchgate.net A pharmacophore model suggested that while multiple binding orientations of debrisoquine within the active site could potentially lead to hydroxylation at these different positions, the energy requirements for aromatic hydroxylation were unfavorable. tandfonline.com This discrepancy indicated that simple substrate orientation within a rigid active site model was insufficient to explain the full range of observed metabolites. tandfonline.com
To further refine the understanding of the CYP2D6 active site, homology modeling techniques have been applied. tandfonline.comresearchgate.net These studies, which build a three-dimensional model of an enzyme based on its amino acid sequence and its similarity to related proteins, were used in conjunction with pharmacophore modeling to investigate the regioselective hydroxylation of debrisoquine. tandfonline.comdundee.ac.uk Data from studies using both human liver microsomes and yeast microsomes containing cDNA-derived CYP2D6 confirmed that the enzyme catalyzes hydroxylation at all aromatic sites in addition to the primary C4-position. tandfonline.com The use of homology models helped to visualize the spatial arrangement of the substrate within the enzyme's active site, but like pharmacophore models, they struggled to fully reconcile the formation of all hydroxylated products based solely on binding orientation and energy constraints. tandfonline.com
A significant theoretical proposal to explain the diverse hydroxylation pattern of debrisoquine by CYP2D6 involves the mechanism of oxidation itself, specifically benzylic radical spin delocalization. tandfonline.com This theory offers an alternative to the multiple binding orientation hypothesis. It posits that after the initial hydrogen abstraction by the activated oxygen species of the enzyme, the resulting benzylic radical is not localized to one position. Instead, the radical electron can delocalize across the aromatic ring system. tandfonline.com This spin delocalization would create multiple sites susceptible to oxygen rebound and subsequent hydroxylation. This mechanism can satisfactorily rationalize the formation of all the phenolic metabolites (5-, 6-, 7-, and 8-hydroxydebrisoquine) alongside the major 4-hydroxydebrisoquine from essentially a single binding orientation. tandfonline.com This highlights the importance of considering the chemical mechanism of oxidation, not just the static positioning of the substrate, when modeling enzyme active sites. tandfonline.com
Pathways of Phase I Biotransformation (General Principles)
Phase I biotransformation reactions introduce or expose functional groups (like -OH, -NH2, -SH) on a xenobiotic, typically making the molecule more polar and a suitable substrate for Phase II reactions. nih.govwikipedia.orgdrughunter.comsigmaaldrich.com These reactions are primarily oxidative, reductive, or hydrolytic. sigmaaldrich.com For debrisoquine, the principal Phase I pathway is oxidation, catalyzed almost exclusively by the cytochrome P450 enzyme CYP2D6. ontosight.ainih.govnih.gov
The primary and most well-documented Phase I metabolic transformation of debrisoquine is hydroxylation at the 4-position of the alicyclic ring to form 4-hydroxydebrisoquine. ontosight.ainih.govnih.gov This reaction is the basis for the debrisoquine hydroxylation phenotype test used to assess an individual's CYP2D6 activity. nih.govresearchgate.net In addition to 4-hydroxylation, CYP2D6 also catalyzes the hydroxylation of the aromatic ring, producing several phenolic metabolites. tandfonline.comnih.gov Studies with human liver microsomes have demonstrated a specific pattern of regioselective hydroxylation, with the formation of metabolites in the following order of abundance: 4-hydroxydebrisoquine > 7-hydroxydebrisoquine > 6-hydroxydebrisoquine > 8-hydroxydebrisoquine > 5-hydroxydebrisoquine. tandfonline.com
Another recently identified Phase I metabolite is 3,4-dehydrodebrisoquine, which is formed from 4-hydroxydebrisoquine and is the second most abundant metabolite in extensive metabolizers. nih.gov Furthermore, minor pathways involving the opening of the tetrahydroisoquinoline ring lead to the formation of acidic metabolites. nih.govnih.gov
| Metabolite | Metabolic Pathway | Enzyme | Significance |
|---|---|---|---|
| 4-Hydroxydebrisoquine | Alicyclic Hydroxylation | CYP2D6 | Major metabolite; basis for phenotyping. ontosight.ainih.gov |
| 5-, 6-, 7-, 8-Hydroxydebrisoquine | Aromatic Hydroxylation | CYP2D6 | Minor phenolic metabolites. tandfonline.comnih.gov |
| 3,4-Dehydrodebrisoquine | Dehydrogenation of 4-Hydroxydebrisoquine | CYP2D6 (indirectly) | Second most abundant metabolite in extensive metabolizers. nih.gov |
| Acidic Metabolites | Ring Opening | Not specified | Minor pathway. nih.gov |
Pathways of Phase II Biotransformation (Conjugation Reactions)
Phase II biotransformation, or conjugation, involves the attachment of small, polar endogenous molecules to the parent drug or its Phase I metabolites. nih.govwikipedia.orguomus.edu.iq This process significantly increases water solubility, facilitating the excretion of the compound, and generally results in pharmacologically inactive products. wikipedia.orguomus.edu.iq Common conjugation reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. nih.govupol.cz
For debrisoquine and its metabolites, the primary Phase II pathway is glucuronidation. nih.gov Both the parent compound, debrisoquine, and its main Phase I metabolite, 4-hydroxydebrisoquine, are known to undergo conjugation with glucuronic acid. nih.gov Debrisoquine itself can form an N-glucuronide, which is labile to β-glucuronidase. nih.gov The 4-hydroxydebrisoquine metabolite undergoes O-glucuronidation at the newly introduced hydroxyl group. nih.gov In individuals classified as poor metabolizers (PMs) due to low CYP2D6 activity, debrisoquine glucuronide becomes the principal metabolite detected in urine, as the Phase I hydroxylation pathway is severely diminished. nih.gov The induction of UDP-glucuronosyltransferases (the enzymes responsible for glucuronidation) by agents like rifampin can increase the glucuronidation of debrisoquine. upol.cz
| Parent Compound | Conjugation Reaction | Resulting Conjugate | Significance |
|---|---|---|---|
| Debrisoquine | N-Glucuronidation | Debrisoquine N-glucuronide | A significant metabolite, particularly in poor metabolizers (PMs) of CYP2D6. nih.gov |
| 4-Hydroxydebrisoquine | O-Glucuronidation | 4-Hydroxydebrisoquine O-glucuronide | Conjugation of the major Phase I metabolite. nih.gov |
Pharmacogenetics of Debrisoquin Hydriodide Metabolism
Debrisoquin Hydroxylation Polymorphism as a Prototypic System
The polymorphic hydroxylation of debrisoquin serves as a classic model for understanding genetic variations in drug metabolism. The primary metabolic pathway for debrisoquin is 4-hydroxylation, a reaction catalyzed by the CYP2D6 enzyme. nih.gov The variability in the efficiency of this process leads to a wide spectrum of metabolic rates among individuals. psu.edu This genetic polymorphism is an autosomal recessive trait, meaning that individuals with two copies of a mutant allele will exhibit a deficient metabolic capacity. taylorandfrancis.comdrugbank.com
The discovery of this polymorphism was spurred by observations of dramatic differences in the antihypertensive response to debrisoquin, with some individuals experiencing significant effects from sub-therapeutic doses. amazonaws.com This highlighted the clinical importance of understanding an individual's genetic makeup in predicting their response to drugs metabolized by CYP2D6. Debrisoquin has since been extensively used as a probe drug to phenotype individuals for their CYP2D6 activity. researchgate.netnih.gov It is important to note that while CYP2D6 is the primary enzyme, the organic cation transporter OCT1 is also involved in the uptake of debrisoquin into hepatocytes, and variations in OCT1 can also influence its metabolism. nih.gov
Phenotypic Classification of Metabolizers
Based on their ability to metabolize debrisoquin, individuals can be categorized into distinct phenotypes. This classification is typically determined by calculating the metabolic ratio (MR), which is the ratio of the amount of debrisoquin to its main metabolite, 4-hydroxydebrisoquine (B23357), in urine collected over a specific period after a test dose. psu.edutaylorandfrancis.com
Characterization of the Poor Metabolizer (PM) Phenotype
Individuals classified as poor metabolizers (PMs) have a significantly impaired ability to metabolize debrisoquin and other drugs that are substrates of CYP2D6. nih.gov This is due to the inheritance of two non-functional or null alleles of the CYP2D6 gene. tandfonline.com Consequently, PMs exhibit a high metabolic ratio (MR > 12.6 in Caucasian populations) because they excrete a much larger proportion of unchanged debrisoquin compared to its hydroxylated metabolite. taylorandfrancis.com The prevalence of the PM phenotype is estimated to be between 5% and 10% in Caucasian populations. drugbank.comnih.govscholaris.ca This metabolic deficiency is caused by the absence or near-complete loss of a functional CYP2D6 enzyme. nih.govnih.gov
Characterization of the Extensive Metabolizer (EM) Phenotype
The majority of individuals, typically over 90% of the population, are classified as extensive metabolizers (EMs). nih.gov EMs have at least one functional copy of the CYP2D6 gene, enabling them to metabolize debrisoquin efficiently. tandfonline.com Their metabolic ratio is significantly lower than that of PMs (MR < 12.6). taylorandfrancis.com Within the EM group, there is still a wide range of metabolic activity, which can be partly attributed to whether an individual is homozygous (two functional alleles) or heterozygous (one functional and one non-functional allele) for the CYP2D6 gene. nih.gov Studies have shown that heterozygous EMs tend to have a higher metabolic ratio compared to homozygous EMs, indicating a gene-dose effect. nih.gov
Identification of the Ultrarapid Metabolizer (UM) Phenotype
A third, less common phenotype is the ultrarapid metabolizer (UM). These individuals possess multiple copies of the functional CYP2D6 gene, leading to exceptionally high enzyme activity. researchgate.netnih.gov This results in a very low metabolic ratio, often significantly lower than that of typical EMs. nih.gov The presence of duplicated or multiduplicated functional CYP2D6 alleles is the genetic basis for this phenotype. researchgate.net The frequency of the UM phenotype varies among different ethnic populations. taylorandfrancis.com
Table 1: Phenotypic Classification of Debrisoquin Metabolizers
| Phenotype | Metabolic Ratio (MR) | Genetic Basis |
|---|---|---|
| Poor Metabolizer (PM) | > 12.6 | Two non-functional CYP2D6 alleles |
| Extensive Metabolizer (EM) | < 12.6 | At least one functional CYP2D6 allele |
| Ultrarapid Metabolizer (UM) | Very Low | Multiple copies of functional CYP2D6 alleles |
Genetic Basis of CYP2D6 Polymorphism
The variability in debrisoquin metabolism is rooted in the high degree of polymorphism within the CYP2D6 gene, located on chromosome 22. nih.govnih.gov This gene is part of a small subfamily that also includes a related gene, CYP2D7, and a pseudogene, CYP2D8P. nih.gov It has been hypothesized that the presence of the pseudogene may contribute to the high frequency of mutations in CYP2D6 through gene conversion events. nih.gov
Spectrum of CYP2D6 Allelic Variants and Mutations
Several key mutations are responsible for the PM phenotype. One of the most common is a point mutation at a splice-site consensus sequence, designated as CYP2D6B, which accounts for a significant proportion of mutant alleles. nih.gov Other mutations include deletions, such as the entire CYP2D6 gene deletion (CYP2D6D), and single base pair deletions. nih.govresearchgate.net
The frequency of these alleles varies significantly across different ethnic populations. taylorandfrancis.comnih.gov For instance, the CYP2D610 allele, which results in an unstable enzyme with reduced activity, is common in East Asian populations but less frequent in Caucasians. researchgate.netnih.gov Conversely, the CYP2D617 allele, associated with diminished activity, is more common in individuals of Black African descent. pharmgkb.org These interethnic differences in allele frequencies contribute to the observed variations in drug metabolism across populations. nih.gov
Table 2: Common CYP2D6 Allelic Variants and their Functional Impact
| Allele | Functional Impact | Common Population(s) |
|---|---|---|
| CYP2D61 | Normal function | Widespread |
| CYP2D62 | Normal function | Widespread |
| CYP2D63 | No function | Caucasian |
| CYP2D64 | No function | Caucasian |
| CYP2D65 | No function (gene deletion) | Widespread |
| CYP2D66 | No function | Caucasian |
| CYP2D610 | Decreased function | East Asian |
| CYP2D617 | Decreased function | Black African |
| CYP2D641 | Decreased function | Caucasian |
| Gene Duplication | Increased function | Ethiopian, Middle Eastern |
Evidence for Monogenic Control of Debrisoquin Metabolism
The metabolism of debrisoquin, particularly its 4-hydroxylation, is a well-established example of a genetic polymorphism under monogenic control. uq.edu.aunih.govnih.govjci.org This means that the observed variation in how individuals metabolize this drug is primarily determined by different forms (alleles) of a single gene. uq.edu.aunih.govnih.govjci.org This genetic control leads to the classification of individuals into distinct metabolic phenotypes. uq.edu.aunih.gov
Two primary phenotypes are recognized: extensive metabolizers (EMs) and poor metabolizers (PMs). uq.edu.aunih.gov EMs possess at least one functional allele of the gene responsible for debrisoquin metabolism, the cytochrome P450 enzyme CYP2D6, and therefore metabolize the drug efficiently. In contrast, PMs have two deficient alleles, leading to a significantly reduced or absent ability to metabolize debrisoquin. uq.edu.auhmdb.ca The frequency of the PM phenotype varies among different ethnic populations, ranging from 1-30% of individuals. uq.edu.au Studies have shown that the metabolic defect in PMs is linked to a deficiency or complete lack of the specific hepatic cytochrome P-450 isoenzyme responsible for debrisoquin's oxidation. uq.edu.au
Further supporting the monogenic control is the observation that the metabolism of several other drugs, such as sparteine, metoprolol, and certain antidepressants, cosegregates with that of debrisoquin. nih.govnih.govfrontiersin.org This indicates that the same gene locus governs their metabolic pathways. researchgate.net The identification of at least three variant mRNA splicing errors as the basis for the polymorphic defect further solidifies the genetic foundation of this metabolic variability. nih.gov
Interethnic and Interindividual Variability in Debrisoquin Metabolism
Significant variability in debrisoquin metabolism exists both between individuals and across different ethnic groups. hmdb.canih.gov This variability is largely attributed to the genetic polymorphism of the CYP2D6 enzyme. hmdb.canih.gov The frequency of the poor metabolizer (PM) phenotype, for instance, shows marked interethnic differences.
The prevalence of the PM phenotype for debrisoquin metabolism is reported to be between 6% and 10% in Caucasian, Nigerian, and Ghanaian populations. nih.gov In contrast, the frequency is significantly lower in other ethnic groups, ranging from 0% to 0.5% in Japanese populations, 0% to 0.7% in Chinese populations, 1% to 1.4% in Egyptians and Saudi Arabians, and around 2% in Hong Kong populations. nih.gov One study in 3065 Caucasian subjects found the frequency of PMs to be 8.2%. nih.gov
This interethnic variation in the prevalence of the PM phenotype can lead to significant differences in drug response and dosage requirements between ethnic groups. nih.gov Beyond the broad categories of extensive and poor metabolizers, there is also a group identified as ultrarapid metabolizers (UMs). nih.govresearchgate.net These individuals possess multiple copies of the functional CYP2D6 gene, leading to an accelerated metabolism of debrisoquin. nih.gov
The table below summarizes the frequency of the poor metabolizer phenotype across various populations.
| Population | Frequency of Poor Metabolizer (PM) Phenotype |
| Japanese | 0% - 0.5% nih.gov |
| Chinese | 0% - 0.7% nih.gov |
| Egyptians | 1% - 1.4% nih.gov |
| Saudi Arabians | 1% - 1.4% nih.gov |
| Hong Kong | 2% nih.gov |
| Caucasians | 6% - 10% nih.gov |
| Nigerians | 6% - 10% nih.gov |
| Ghanaians | 6% - 10% nih.gov |
| Spanish | 7.3% researchgate.net |
| Caucasians (large study) | 8.2% nih.gov |
Influence of Environmental Factors on Metabolic Phenotype
While genetic factors are the primary determinants of debrisoquin metabolism, certain environmental factors can also influence an individual's metabolic phenotype. nih.gov It's important to note that a large study involving 3065 Caucasian subjects found no significant correlation between the debrisoquin oxidation phenotype and factors such as alcohol intake or smoking habits. nih.gov However, other research suggests that some environmental exposures can modify the debrisoquin metabolic ratio (MR), particularly in extensive metabolizers (EMs). nih.gov
One study involving 633 Spanish healthy volunteers analyzed the impact of tobacco, ethanol, and caffeine. nih.gov It was observed that among EMs, the debrisoquin MR was significantly lower during a period of smoking cessation compared to a period of active smoking. nih.gov This suggests that tobacco smoking may have an influence on the metabolic activity of CYP2D6. nih.gov
The same study also investigated the effect of hormonal fluctuations during the menstrual cycle in 31 women. nih.gov The debrisoquin MR was found to be significantly lower during the luteal phase compared to the ovulatory and pre-ovulatory phases, indicating a potential influence of sexual hormones on debrisoquin metabolism in EMs. nih.gov
It is crucial to understand that while these environmental factors may cause slight modifications in the metabolic ratio of EMs, the clinical significance of these findings remains largely unclear. nih.gov
Drug-Drug Interactions Affecting Debrisoquin Metabolism
The metabolism of debrisoquin can be significantly inhibited by the concurrent administration of certain medications, particularly those that are also substrates or inhibitors of the CYP2D6 enzyme. researchgate.netnih.gov This can lead to a phenomenon known as "phenoconversion," where an individual who is genetically an extensive metabolizer (EM) exhibits the metabolic characteristics of a poor metabolizer (PM). researchgate.net
Phenothiazine (B1677639) Antipsychotics: Phenothiazine antipsychotics, such as chlorpromazine, levomepromazine, and especially thioridazine (B1682328), are potent inhibitors of CYP2D6. researchgate.net Studies have shown that treatment with these drugs is associated with a higher debrisoquin metabolic ratio. researchgate.net For instance, the administration of 50 mg of thioridazine daily to healthy subjects led to a marked increase in their debrisoquin metabolic ratio, with four out of eight individuals being converted to a PM phenotype. researchgate.net In a study of psychiatric patients, treatment with phenothiazines resulted in a higher prevalence of the PM phenotype (44% to 76%) compared to healthy controls (7.5%). researchgate.net
Haloperidol (B65202): Haloperidol, another antipsychotic, also inhibits debrisoquin metabolism, though to a lesser extent than phenothiazines. researchgate.netresearchgate.net In a study of schizophrenic patients, 28% of those treated with haloperidol were phenotypically PMs of debrisoquin, a rate higher than the 7.5% observed in healthy controls. researchgate.net However, this rate of phenoconversion was lower than that seen with phenothiazine treatment. researchgate.net Some research indicates that the inhibitory effect of haloperidol on the debrisoquin metabolic ratio correlates with the plasma concentration of haloperidol. researchgate.net
The table below provides a summary of the inhibitory effects of these medications on debrisoquin metabolism.
| Medication Class | Example Medications | Effect on Debrisoquin Metabolism |
| Phenothiazine Antipsychotics | Thioridazine, Chlorpromazine, Levomepromazine | Potent inhibition, can convert EMs to PMs. researchgate.net |
| Butyrophenone Antipsychotics | Haloperidol | Inhibition, though less potent than phenothiazines. researchgate.netresearchgate.net |
The inhibition of debrisoquin metabolism by certain drugs is often a dose-dependent process. nih.govnih.gov This means that the extent of inhibition increases as the dose of the inhibiting drug is raised.
A study investigating the effect of thioridazine on debrisoquin metabolism in psychiatric patients clearly demonstrated this dose-dependency. nih.gov The debrisoquin metabolic ratio (MR) was found to correlate significantly with both the dose and plasma level of thioridazine. nih.gov For example, all patients with a wild-type CYP2D6 genotype (wt/wt) who were treated with 150 mg/day of thioridazine were phenotypically classified as poor metabolizers (PMs). nih.gov Similarly, patients with a wt/*4 genotype became PMs at a dose of 50 mg/day or greater. nih.gov Importantly, this inhibition was reversible upon withdrawal of thioridazine, further supporting the dose-dependent nature of the interaction. nih.gov
Another example of dose-dependent inhibition can be seen with quinidine (B1679956), a potent CYP2D6 inhibitor. nih.gov In a study involving ultrarapid metabolizers of debrisoquin (individuals with multiple functional copies of the CYP2D6 gene), a clear dose-effect relationship was established for quinidine's inhibitory effect on CYP2D6 activity. nih.gov To achieve a "normal" metabolic ratio, subjects with 3 or 4 functional genes required a lower dose of quinidine (around 40 mg) compared to those with 13 functional genes, who needed approximately 80 mg of quinidine. nih.gov
The following table illustrates the dose-dependent inhibition of debrisoquin metabolism by thioridazine based on CYP2D6 genotype.
| CYP2D6 Genotype | Thioridazine Dose | Resulting Debrisoquin Phenotype |
| wt/wt | 150 mg/day | Poor Metabolizer (PM) nih.gov |
| wt/*4 | ≥ 50 mg/day | Poor Metabolizer (PM) nih.gov |
Research Methodologies and Analytical Approaches
In Vitro Research Models for Debrisoquin Studies
In vitro models are fundamental for dissecting the specific molecular mechanisms of debrisoquin metabolism and inhibition, offering controlled environments to study enzymatic activities and cellular processes without the complexities of a whole organism.
Utilization of Human Liver Microsomes and Recombinant Enzyme Systems
Human liver microsomes (HLM) are a cornerstone in vitro tool for metabolic studies as they are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. tandfonline.com These preparations have been extensively used to investigate the metabolism of debrisoquin. nih.govnih.gov Studies using HLM have demonstrated that the 4-hydroxylation of debrisoquin is a primary metabolic pathway. nih.gov The activity of debrisoquin 4-hydroxylase in HLM has been a key measure in these studies. nih.gov
Recombinant enzyme systems, which involve expressing a single human CYP isozyme in a cellular system, provide a more granular view of the specific enzymes responsible for a particular metabolic reaction. Recombinant human CYP2D6, for example, has been shown to be the principal enzyme mediating the 4-hydroxylation of debrisoquin. nih.gov However, research has also implicated other enzymes; for instance, a panel of 15 recombinant human P450s expressed in human B-lymphoblastoid cells revealed that CYP1A1 can also catalyze this reaction. nih.gov Such systems are also crucial for studying the inhibitory potential of various compounds on debrisoquin metabolism. For example, antipsychotic drugs have been shown to extensively inhibit recombinant CYP2D6 activity. researchgate.net
Application of Yeast Microsome Systems for Enzymatic Analysis
Yeast microsome systems, particularly those using Saccharomyces cerevisiae, have emerged as a valuable platform for expressing and characterizing human drug-metabolizing enzymes. nih.govnih.govpsu.edu These systems offer the advantage of a eukaryotic expression host that can be easily manipulated genetically. nih.gov For debrisoquin studies, yeast microsomes containing cDNA-derived human CYP2D6 have been instrumental. nih.gov
Research has shown that yeast-expressed human CYP2D6 effectively catalyzes the oxidation of debrisoquin. nih.gov One study demonstrated that yeast microsomes with expressed CYP2D6 could hydroxylate debrisoquine (B72478) at multiple aromatic sites, with a regioselective pattern similar to that observed in human liver microsomes. nih.gov The kinetic parameters of debrisoquine 4-hydroxylase activity, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have been determined using these systems. nih.gov For example, one study reported a Km of 50 µM and a Vmax of 7.5 pmol mg⁻¹ min⁻¹ for debrisoquine 4-hydroxylase in a yeast expression system. nih.gov
Furthermore, yeast systems have been used to compare the catalytic activities of different CYP isoforms and even orthologs from different species, such as rat CYP2D forms, highlighting differences in substrate specificity. acs.org The high-yield expression of functionally active human CYP2D6 in yeast provides a robust in vitro system for studying xenobiotic metabolism, including that of debrisoquin. nih.gov
Cellular Models for Studying Metabolism and Inhibition
Cellular models provide a more integrated system than subcellular fractions by incorporating cellular uptake, metabolism, and potential efflux of a compound. Primary hepatocytes are considered a gold standard for in vitro drug metabolism studies because they contain a full complement of phase I and phase II enzymes and cofactors in a physiologically relevant environment. nih.gov Cultured human and porcine hepatocytes have been used to study the biotransformation of N-hydroxydebrisoquine, a metabolite of debrisoquin, revealing both N-reduction and the formation of glucuronide conjugates. nih.gov
Genetically engineered cell lines, such as human embryonic kidney (HEK293) cells, are powerful tools for studying specific transporters and enzymes. goettingen-research-online.decaldic.com HEK293 cells overexpressing the organic cation transporter 1 (OCT1) have been used to demonstrate that debrisoquin is a substrate of this transporter, which is crucial for its entry into hepatocytes to undergo metabolism by CYP2D6. caldic.com Studies in these cells have shown that the uptake of debrisoquin is significantly increased in cells expressing OCT1 and follows Michaelis-Menten kinetics. caldic.com
Furthermore, HEK293 cells have been engineered to co-express both OCT1 and CYP2D6, creating a more comprehensive model to study the interplay between transport and metabolism. These double-transfected cell models have been used to investigate the combined effects of these two polymorphic proteins on the disposition of drugs like debrisoquin. Such models are invaluable for understanding how genetic variations in both transporters and metabolizing enzymes can influence drug response.
In Vivo Research Models (e.g., Healthy Volunteer Studies for Phenotyping)
In vivo studies in humans are essential for understanding the clinical relevance of in vitro findings. Healthy volunteer studies have been a cornerstone of debrisoquin research, primarily for phenotyping individuals based on their ability to metabolize the drug. acs.org This process typically involves administering a single oral dose of debrisoquin to volunteers and subsequently collecting urine to measure the ratio of the parent drug to its main metabolite, 4-hydroxydebrisoquine (B23357). This metabolic ratio (MR) is used to classify individuals as either poor metabolizers (PMs) or extensive metabolizers (EMs) of CYP2D6 substrates. nih.gov
For instance, one study involving 65 healthy male volunteers used this method to determine their hydroxylation status. acs.org Another study with 81 healthy European volunteers compared the results of genotyping with the phenotyping data obtained using debrisoquin, finding a high concordance rate. nih.gov These studies have been crucial in establishing the bimodal distribution of debrisoquin metabolism in various populations and understanding the clinical implications of the genetic polymorphism of CYP2D6. The data from these volunteer studies also serve to validate in vitro findings and are critical for the development of predictive models for drug-drug interactions.
Bioanalytical Techniques for Debrisoquin and its Metabolites
Accurate and sensitive bioanalytical methods are imperative for the quantification of debrisoquin and its metabolites in biological matrices, which underpins the reliability of both in vitro and in vivo research findings.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is the most widely used analytical technique for the simultaneous determination of debrisoquin and its primary metabolite, 4-hydroxydebrisoquine, in urine and other biological fluids. acs.org Various HPLC methods have been developed and validated for this purpose, often featuring different column chemistries, mobile phases, and detection methods to optimize selectivity and sensitivity. nih.govacs.org
A common approach involves using a cyanopropyl (CN) or a C18 stationary phase. nih.govacs.org For example, one method utilized a CN extraction and analytical column with a mobile phase of 20% acetonitrile (B52724) and 20 mM sodium dihydrogen orthophosphate at a pH of 7.1. acs.org Another method employed a C18 extraction column with a mobile phase of methanol (B129727) and acetonitrile and UV detection at 210 nm. nih.gov The elution times are typically rapid, with some methods achieving separation of debrisoquin, its metabolite, and an internal standard in under 14 minutes. acs.org
Detection is often performed using UV spectrophotometry, with wavelengths around 210 nm or 214 nm being common. nih.gov For enhanced sensitivity and selectivity, fluorescence detection can be employed, with excitation and emission wavelengths set appropriately (e.g., 210 nm excitation and 290 nm emission). psu.edu These HPLC methods have been rigorously validated for accuracy and precision, with coefficients of variation typically being low. nih.govacs.org The development of such robust HPLC methodologies has been fundamental to the extensive use of debrisoquin in phenotyping studies. nih.govacs.org
| Parameter | HPLC Method 1 acs.org | HPLC Method 2 nih.gov | HPLC Method 3 psu.edu |
| Stationary Phase | Cyanopropyl (CN) | C18 | CN-reverse-phase |
| Mobile Phase | 20% acetonitrile/20 mM sodium dihydrogen orthophosphate (pH 7.1) | Methanol and acetonitrile (70:30 v/v) | 0.25 M acetate (B1210297) buffer (pH 5.0) and acetonitrile (9:1, v/v) |
| Flow Rate | 1.5 ml/min | 0.8 mL/min | 0.7 ml/min |
| Detection | Not specified | UV at 210 nm | Fluorescence (Excitation: 210 nm, Emission: 290 nm) |
| Elution Time | < 14 min | < 10 min | 8.3 min (4-OHD), 14.0 min (D) |
| Application | Phenotyping in 65 healthy male volunteers | Evaluation of CYP2D6 genotype-phenotype relationship in 16 volunteers | Micromethod for urine analysis |
| Internal Standard | Yes | Not specified | Metoprolol |
Table 1: Comparison of Selected HPLC Methodologies for Debrisoquin Analysis
Advanced Spectrometric Methods (e.g., Mass Spectrometry in Metabolomics)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become a powerful tool in the study of debrisoquine metabolism. nih.gov This approach, often referred to as metabolomics, allows for a comprehensive analysis of metabolites in biological samples. nih.govtandfonline.com LC-MS-based metabolomics offers high resolution and the ability to handle large datasets, making it advantageous for identifying metabolites and understanding metabolic pathways. nih.gov
In the context of debrisoquine, LC-MS has been instrumental in elucidating the full metabolic profile of the compound. While 4-hydroxydebrisoquine is the primary metabolite in humans, studies using advanced spectrometric techniques have identified other phenolic metabolites, including 5-, 6-, 7-, and 8-hydroxydebrisoquine. tandfonline.com Furthermore, in animal models such as the marmoset, where 4-hydroxydebrisoquine is a minor metabolite, LC-MS/MS and NMR have been used to identify a more extensive range of hydroxylated and even dihydroxylated metabolites, such as 6,7-dihydroxydebrisoquine. westminster.ac.uk
Metabolomic approaches using LC-MS can also be used to visualize pharmacogenetic phenotypes. By analyzing urine samples from individuals with different CYP2D6 genotypes (e.g., poor vs. extensive metabolizers) using LC-MS and multivariate data analysis, distinct metabolic profiles can be observed. nih.gov This provides a more global view of the metabolic differences beyond the simple calculation of the debrisoquine/4-hydroxydebrisoquine ratio. nih.gov
Computational and In Silico Approaches
Computational, or in silico, methods have become increasingly valuable in understanding the interaction of debrisoquine with the CYP2D6 enzyme and in predicting the metabolic fate of other compounds. These approaches complement experimental data and provide insights at a molecular level.
Application of Pharmacophore and Homology Modeling
Pharmacophore and homology modeling are key computational techniques used to build three-dimensional models of the CYP2D6 active site. tandfonline.comnih.gov A pharmacophore model defines the essential spatial arrangement of features a molecule must possess to interact with a specific target, in this case, the CYP2D6 enzyme. psu.edu Homology modeling, on the other hand, constructs a 3D model of a protein based on the known crystal structure of a related homologous protein. nih.govnih.gov
These models have been instrumental in understanding how debrisoquine and other substrates bind to CYP2D6. tandfonline.comnih.gov For instance, models have been developed that account for the metabolism of various substrates, including debrisoquine. nih.govacs.orgacs.org These models have been refined over time, especially with the availability of crystal structures for mammalian CYPs, which has significantly improved their reliability. nih.gov
Studies using these models have investigated the regioselective hydroxylation of debrisoquine. tandfonline.com While a pharmacophore model suggested that multiple binding orientations could lead to hydroxylation at different positions, the energy constraints for aromatic hydroxylations were found to be unfavorable. tandfonline.com An alternative hypothesis, supported by modeling, involves a single binding orientation and a hydroxylation mechanism based on benzylic radical spin delocalization, which could account for all observed hydroxylations of debrisoquine. tandfonline.com This highlights the importance of considering the mechanism of oxidation in addition to the spatial orientation of the substrate in predictive models. tandfonline.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. In the context of debrisoquine and CYP2D6, these studies help in understanding the structural features that determine whether a compound will be a substrate for this enzyme.
Predictive models based on SAR and QSAR have been developed to identify potential substrates of CYP2D6. nih.govacs.org These models are built using a set of known substrates, like debrisoquine, and their metabolic reactions. psu.edu By analyzing the common structural and electronic features of these substrates, a predictive model can be derived. nih.govacs.org
For example, a predictive model was developed using 16 substrates of CYP2D6, accounting for 23 different metabolic reactions. psu.edunih.gov This model was then validated by predicting the metabolism of other compounds, demonstrating a high degree of accuracy. psu.edu Such models are valuable tools in drug development for predicting the metabolic fate of new chemical entities and for understanding the substrate specificity of CYP2D6. bohrium.com
Identification of Key Structural Determinants for Activity
The biological activity of debrisoquine is intrinsically linked to its molecular structure, which dictates its interaction with protein targets. Research into the structure-activity relationships (SAR) of debrisoquine has been crucial in elucidating its mechanism of action and guiding the development of analogues with modified properties. Key protein targets for debrisoquine include the cytochrome P450 enzyme CYP2D6, for which it is a well-established substrate, and the transmembrane protease TMPRSS2, which it has been found to inhibit. nih.govdrugbank.com The methodologies employed to identify these structural determinants range from classical biochemical assays to advanced computational modeling.
Structural Determinants for CYP2D6 Substrate Specificity
Debrisoquine is a canonical substrate for the polymorphic enzyme cytochrome P450 2D6 (CYP2D6), and its metabolism is a widely used benchmark for phenotyping the enzyme's activity. drugbank.comwikipedia.org The interaction between debrisoquine and CYP2D6 is governed by specific structural features of the molecule and the complementary architecture of the enzyme's active site.
The chemical structure of debrisoquine, 3,4-dihydro-1H-isoquinoline-2-carboximidamide, features a basic guanidine (B92328) group attached to a tetrahydroisoquinoline scaffold. wikipedia.orgnih.gov This guanidine moiety is a critical determinant for its interaction with CYP2D6. wikipedia.org The primary site of metabolism in humans is the 4-hydroxylation of the aromatic ring, a reaction catalyzed by CYP2D6. nih.govnih.gov The susceptibility of this position to oxidation is a key aspect of its recognition by the enzyme. researchgate.netresearchgate.net
Site-directed mutagenesis studies have been instrumental in identifying the amino acid residues within the CYP2D6 active site that are crucial for ligand binding and catalysis. researchgate.net Residues such as Glutamate 216 and Aspartate 301 are thought to play a role in the substrate specificity of the enzyme. acs.org Additionally, phenylalanine residues at positions 120, 481, and 483 have been shown to be important for the binding of ligands to CYP2D6. researchgate.net Homology modeling and the generation of three-dimensional models of CYP2D6 have further aided in visualizing the substrate-binding site and understanding the structural basis for its catalytic selectivity. nih.gov
The metabolism of debrisoquine can also occur at other positions, including the 5, 6, 7, and 8 positions of the isoquinoline (B145761) ring, leading to various monohydroxylated and dihydroxylated metabolites. westminster.ac.uk The regioselectivity of hydroxylation can vary between species, highlighting subtle differences in the active site topology of CYP2D orthologs. For instance, while 4-hydroxydebrisoquine is the major metabolite in humans, it is only a minor product in marmoset liver microsomes, where hydroxylation at other positions is more extensive. westminster.ac.uk
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been fundamental in assaying debrisoquine 4-hydroxylase activity and quantifying its metabolites. nih.govresearchgate.net The use of radiolabeled [14C]debrisoquine coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) has enabled the detailed structural elucidation of its various metabolites. westminster.ac.uk
Structural Determinants for TMPRSS2 Inhibitory Activity
More recently, debrisoquine has been identified as an inhibitor of the transmembrane serine protease TMPRSS2, a host cell factor essential for the entry of certain viruses, including SARS-CoV-2. nih.govwikipedia.org An initial structure-activity relationship study has demonstrated that the debrisoquine scaffold is a promising starting point for the development of more potent TMPRSS2 inhibitors. nih.gov
This research utilized a combination of in silico screening and biochemical assays to identify debrisoquine as a noncovalent inhibitor of TMPRSS2. nih.gov A subsequent kinetic biochemical assay was used to compare the inhibitory activity of debrisoquine with a panel of its analogues. The results of this comparative analysis revealed that modifications to the debrisoquine structure could significantly enhance its potency against TMPRSS2. nih.gov
For example, the introduction of a naphthyl group in place of the isoquinoline ring system resulted in analogues with improved inhibitory activity. nih.gov The data from this initial SAR study are summarized in the table below.
Table 1: Inhibitory Activity of Debrisoquine and its Analogues against TMPRSS2
| Compound | IC50 (μM) |
|---|---|
| Debrisoquine | 23 ± 11 |
| Analogue 7c | 4 ± 1 |
| Analogue 7d (naphthyl) | 3.4 ± 0.8 |
| Analogue 7h (naphthyl) | 4 ± 2 |
Data from a kinetic biochemical assay using Boc-QAR-AMC substrate and TMRPSS2(106–492). nih.gov
These findings indicate that while the guanidine portion of the molecule is likely important for its interaction with the active site of TMPRSS2, modifications to the heterocyclic ring system can optimize this interaction and lead to a substantial increase in inhibitory potency. nih.gov The high ligand efficiency of debrisoquine makes it a tractable hit compound for further optimization efforts aimed at developing potent and reversible TMPRSS2 inhibitors. nih.gov
Advanced Research Applications of Debrisoquin Hydriodide
Prototypic Probe for CYP2D6 Phenotyping and Genotype-Phenotype Correlation
Debrisoquin has been extensively used as a prototypic probe to determine the activity of the CYP2D6 enzyme, a critical player in the metabolism of numerous drugs. wikipedia.orgnih.gov This has profound implications for pharmacogenetics, the study of how genes affect a person's response to drugs.
Metabolic Ratio as a Standardized Phenotyping Metric
A standardized metric for assessing CYP2D6 activity in an individual is the debrisoquine (B72478) metabolic ratio (MR). nih.gov This ratio is typically determined by measuring the urinary concentrations of debrisoquine and its primary metabolite, 4-hydroxydebrisoquine (B23357), after a test dose of debrisoquine hydriodide. nih.gov High-performance liquid chromatography (HPLC) is a common analytical technique employed for these measurements. nih.gov
The MR allows for the classification of individuals into different phenotype groups, reflecting their inherent CYP2D6 enzyme activity. nih.gov A high MR indicates a low level of metabolism (poor metabolizer), while a low MR signifies efficient metabolism (extensive metabolizer). nih.gov Further stratification identifies ultrarapid metabolizers, who possess multiple copies of the functional CYP2D6 gene and exhibit very low MRs. nih.gov
Table 1: Debrisoquine Metabolic Ratios Across CYP2D6 Phenotypes
| CYP2D6 Phenotype | Typical Debrisoquine Metabolic Ratio (MR) Range |
|---|---|
| Poor Metabolizer (PM) | > 12.6 |
| Intermediate Metabolizer (IM) | 1.0 - 12.6 |
| Extensive Metabolizer (EM) | 0.1 - 1.0 |
| Ultrarapid Metabolizer (UM) | < 0.1 |
This table provides a generalized representation of metabolic ratio ranges, which can vary slightly between different studies and populations.
Utility in Pharmacogenetic Research for Predicting Metabolic Capacity
The ability to predict an individual's metabolic capacity through debrisoquine phenotyping is a cornerstone of pharmacogenetic research. This predictive power is crucial because CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs. nih.gov Variations in CYP2D6 activity, as determined by the debrisoquine metabolic ratio, can help anticipate how a patient will respond to a given medication.
For instance, individuals identified as poor metabolizers through the debrisoquine test may be at a higher risk of experiencing adverse drug reactions or toxicity from drugs that are cleared by CYP2D6, as the drug may accumulate to higher than expected levels in their system. Conversely, ultrarapid metabolizers might not achieve therapeutic concentrations of a drug that is a prodrug activated by CYP2D6, or they may clear an active drug too quickly for it to be effective. This has been particularly relevant in fields like psychiatry, where many antidepressants and antipsychotics are CYP2D6 substrates. nih.gov
Investigation of Endogenous Substrates for CYP2D6 Enzyme
The significance of CYP2D6 extends beyond the metabolism of foreign compounds (xenobiotics) to include the processing of endogenous substances. Research has indicated that CYP2D6 is involved in the metabolism of neurochemicals such as tyramine (B21549) and certain serotonin (B10506) metabolites. The use of debrisoquine as a selective inhibitor of CYP2D6 allows researchers to probe the role of this enzyme in these endogenous pathways. By observing the physiological effects of debrisoquine administration, scientists can infer the functions of the endogenous compounds that are normally metabolized by CYP2D6. This line of inquiry is crucial for understanding the native physiological roles of this important enzyme.
Application in Antiviral Drug Discovery Research
Recent and compelling research has highlighted a novel application for debrisoquine in the field of antiviral drug discovery. Debrisoquine has been identified as an inhibitor of the transmembrane protease, serine 2 (TMPRSS2). wikipedia.org This enzyme is a crucial host factor that facilitates the entry of certain viruses, including SARS-CoV-2, into human cells. wikipedia.org By inhibiting TMPRSS2, debrisoquine has demonstrated antiviral activity in laboratory settings, specifically by blocking the entry of SARS-CoV-2 into human lung cells. wikipedia.org
This discovery positions debrisoquine as a lead compound for the development of new antiviral therapies that target host-cell factors rather than viral components, a strategy that could be less susceptible to the development of viral resistance. The exploration of debrisoquine and its derivatives in this context represents a promising new frontier in the fight against viral diseases.
Informing the Design and Development of Novel Analogs and Derivatives
The well-characterized structure and activity of debrisoquine as a CYP2D6 probe and more recently as a TMPRSS2 inhibitor provide a valuable scaffold for the design and development of novel analogs and derivatives. Medicinal chemists can systematically modify the debrisoquine molecule to enhance its desired properties while minimizing any unwanted effects.
For example, the identification of a novel metabolite, 3,4-dehydrodebrisoquine, offers insights into the metabolic fate of the parent compound and presents a new chemical entity for further investigation. pharmgkb.org Additionally, the synthesis of analogs such as guanisoquin, the 7-bromo derivative of debrisoquine, illustrates how targeted chemical modifications can be made to explore structure-activity relationships. wikipedia.org By understanding how changes to the debrisoquine structure affect its interaction with CYP2D6 and other biological targets, researchers can rationally design new compounds with improved potency, selectivity, or pharmacokinetic profiles for a range of therapeutic applications, from personalized medicine to antiviral therapy.
Q & A
Q. How should researchers validate in vitro findings (e.g., MAO inhibition) in translational in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
